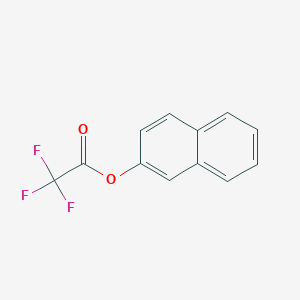

Trifluoroacetic acid, 2-naphthyl ester

Description

Trifluoroacetic acid, 2-naphthyl ester (CAS: Not explicitly provided in evidence; EINECS: 13-388-7) is an organofluorine compound derived from trifluoroacetic acid (TFA) and 2-naphthol. It features a trifluoroacetyl group bonded to the oxygen of a 2-naphthyl moiety. This ester is characterized by its high lipophilicity (logP = 3.308) and aromatic bulk, making it valuable in organic synthesis, particularly in protecting group chemistry and catalysis .

Properties

Molecular Formula |

C12H7F3O2 |

|---|---|

Molecular Weight |

240.18 g/mol |

IUPAC Name |

naphthalen-2-yl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C12H7F3O2/c13-12(14,15)11(16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |

InChI Key |

FBGJNOFLJYQIDX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C(F)(F)F |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

a. Trifluoroacetic Acid Esters with Alkyl/Aryl Substituents

Note: The molecular weight of the 2-naphthyl ester is estimated based on its structure.

Key Observations :

- The 2-naphthyl ester has significantly higher lipophilicity (logP = 3.308) compared to alkyl esters like ethyl (logP ~1.2) or methyl (logP ~0.8) due to its aromatic naphthyl group .

- Bulky substituents (e.g., 2-naphthyl) reduce volatility and enhance steric hindrance, influencing reactivity in nucleophilic substitutions or catalytic processes .

a. Deprotection and Catalysis :

- Trifluoroacetic acid esters are widely used in Boc (tert-butoxycarbonyl) deprotection. For example, TFA-mediated cleavage of benzyl ethers yields products in high yields (65–98%) . The 2-naphthyl ester’s bulk may slow reaction kinetics compared to smaller esters like ethyl or methyl, but its stability could be advantageous in stepwise syntheses.

- In asymmetric catalysis, 2-naphthyl-substituted α-β-amino esters (e.g., compound 26 in ) exhibit reduced stereoselectivity compared to phenyl analogs, highlighting the impact of substituent position on reaction outcomes .

b. Comparison with Sulfonate Esters :

- 2-Naphthyl trifluoromethanesulfonate (triflate) (CAS: 3857-83-8) is a sulfonate ester with a molecular weight of 276.23 g/mol. Unlike the trifluoroacetyl ester, triflates are superior leaving groups in SN2 reactions and cross-couplings (e.g., Suzuki reactions) due to the stability of the triflate anion .

Industrial and Pharmaceutical Relevance

- Ethyl trifluoroacetate (CAS: 383-63-1) is a key intermediate for pharmaceuticals like thiazafluron and anesthetics .

- 2-Naphthyl esters are niche reagents, often employed in specialized syntheses requiring aromatic bulk or tailored lipophilicity. For instance, 2-naphthyl groups in α-β-amino esters (e.g., compound 26) are used to modulate biological activity or material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.